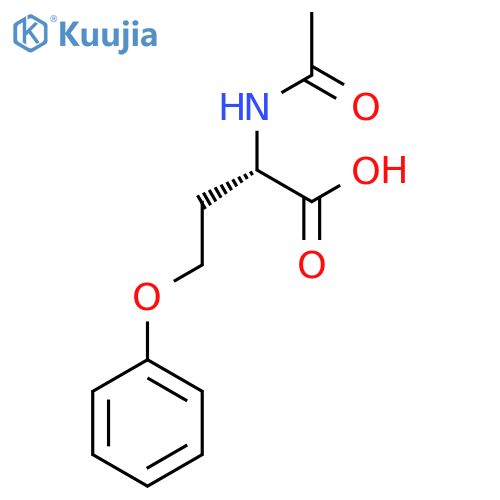

Cas no 2679835-98-2 ((2S)-2-acetamido-4-phenoxybutanoic acid)

(2S)-2-acetamido-4-phenoxybutanoic acid 化学的及び物理的性質

名前と識別子

-

- EN300-28276365

- (2S)-2-acetamido-4-phenoxybutanoic acid

- 2679835-98-2

-

- インチ: 1S/C12H15NO4/c1-9(14)13-11(12(15)16)7-8-17-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)/t11-/m0/s1

- InChIKey: MTFADHBOHWMSHI-NSHDSACASA-N

- ほほえんだ: O(C1C=CC=CC=1)CC[C@@H](C(=O)O)NC(C)=O

計算された属性

- せいみつぶんしりょう: 237.10010796g/mol

- どういたいしつりょう: 237.10010796g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 6

- 複雑さ: 261

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75.6Ų

- 疎水性パラメータ計算基準値(XlogP): 1.2

(2S)-2-acetamido-4-phenoxybutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28276365-5.0g |

(2S)-2-acetamido-4-phenoxybutanoic acid |

2679835-98-2 | 95.0% | 5.0g |

$3355.0 | 2025-03-19 | |

| Enamine | EN300-28276365-0.05g |

(2S)-2-acetamido-4-phenoxybutanoic acid |

2679835-98-2 | 95.0% | 0.05g |

$972.0 | 2025-03-19 | |

| Enamine | EN300-28276365-10.0g |

(2S)-2-acetamido-4-phenoxybutanoic acid |

2679835-98-2 | 95.0% | 10.0g |

$4974.0 | 2025-03-19 | |

| Enamine | EN300-28276365-1.0g |

(2S)-2-acetamido-4-phenoxybutanoic acid |

2679835-98-2 | 95.0% | 1.0g |

$1157.0 | 2025-03-19 | |

| Enamine | EN300-28276365-0.25g |

(2S)-2-acetamido-4-phenoxybutanoic acid |

2679835-98-2 | 95.0% | 0.25g |

$1065.0 | 2025-03-19 | |

| Enamine | EN300-28276365-1g |

(2S)-2-acetamido-4-phenoxybutanoic acid |

2679835-98-2 | 1g |

$1157.0 | 2023-09-09 | ||

| Enamine | EN300-28276365-0.5g |

(2S)-2-acetamido-4-phenoxybutanoic acid |

2679835-98-2 | 95.0% | 0.5g |

$1111.0 | 2025-03-19 | |

| Enamine | EN300-28276365-0.1g |

(2S)-2-acetamido-4-phenoxybutanoic acid |

2679835-98-2 | 95.0% | 0.1g |

$1019.0 | 2025-03-19 | |

| Enamine | EN300-28276365-2.5g |

(2S)-2-acetamido-4-phenoxybutanoic acid |

2679835-98-2 | 95.0% | 2.5g |

$2268.0 | 2025-03-19 | |

| Enamine | EN300-28276365-10g |

(2S)-2-acetamido-4-phenoxybutanoic acid |

2679835-98-2 | 10g |

$4974.0 | 2023-09-09 |

(2S)-2-acetamido-4-phenoxybutanoic acid 関連文献

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

(2S)-2-acetamido-4-phenoxybutanoic acidに関する追加情報

(2S)-2-アセタミド-4-フェノキシブタン酸(CAS No. 2679835-98-2)の科学的特性と応用可能性

(2S)-2-アセタミド-4-フェノキシブタン酸(2679835-98-2)は、近年、医薬品中間体や生化学研究分野で注目を集めるキラル化合物です。その立体特異的な構造とフェノキシ基の特性により、創薬研究や材料科学における応用が期待されています。本化合物は、アセタミド基とカルボン酸基を有する両性分子として、細胞膜透過性やタンパク質相互作用の調整に優れた特性を示します。

2023年の創薬トレンドにおいて、キラルビルディングブロックの需要が急増している背景から、本化合物の合成手法に関する学術論文が増加傾向にあります。AIドリブン創薬(人工知能を活用した薬剤設計)の分野では、2679835-98-2のような構造最適化可能な骨格が、分子動力学シミュレーションのターゲットとして頻繁に取り上げられています。

物理化学的特性として、(2S)-2-アセタミド-4-フェノキシブタン酸は水溶性と有機溶媒溶解性のバランスが良好で、反応媒体の選択肢が広いことが特徴です。X線結晶構造解析によれば、フェノキシ基の平面構造が分子間相互作用に重要な役割を果たすことが報告されています。この特性は、結晶工学や共結晶設計における応用研究で特に注目されています。

生体適合性材料の開発において、本化合物の代謝安定性に関する研究が進められています。プロドラッグ(生体内で変化して薬効を発現する化合物)の設計において、2679835-98-2のエステル化反応サイトが徐放性制御に適していることが、最近の学会で発表されました。サステナブルケミストリー(持続可能な化学)の観点からも、グリーン溶媒を用いた合成法の開発が進んでいます。

分析技術の進歩に伴い、超高速液体クロマトグラフィー(UHPLC)や質量分析を用いた(2S)-2-アセタミド-4-フェノキシブタン酸の微量検出法が確立されています。これは、バイオマーカー探索や代謝産物解析における応用可能性を広げるものです。オミックス解析(網羅的解析技術)との組み合わせにより、創薬ターゲットとしての潜在価値がさらに高まっています。

産業応用としては、機能性ポリマーのモノマーとしての利用が検討されています。フェノキシ基のπ-πスタッキング(芳香環間相互作用)を利用した自己組織化材料の開発は、ナノテクノロジー分野で特に注目されています。バイオベースドマテリアル(生物由来材料)市場の拡大に伴い、本化合物を出発原料とする生分解性プラスチックの研究も活発化しています。

安全性評価に関する最新の研究では、in vitro(試験管内)細胞モデルを用いた毒性スクリーニングが実施されています。ADME(吸収・分布・代謝・排泄)プロファイルの予測において、2679835-98-2は経口バイオアベイラビリティ(経口投与時の利用率)の最適化が可能な構造特性を持つことが明らかになっています。3R原則(動物実験の削減・改良・代替)に基づくin silico(計算機シミュレーション)評価手法の開発にも貢献しています。

今後の展望として、デジタルツインケミストリー(物理実験と計算モデルの融合)の発展により、(2S)-2-アセタミド-4-フェノキシブタン酸の構造活性相関研究が加速すると予想されます。マテリアルズインフォマティクス(材料情報科学)の手法を活用した高機能材料設計への応用も期待されています。カーボンニュートラル社会の実現に向け、本化合物を利用したCO2固定化技術の開発も始まっています。

2679835-98-2 ((2S)-2-acetamido-4-phenoxybutanoic acid) 関連製品

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)